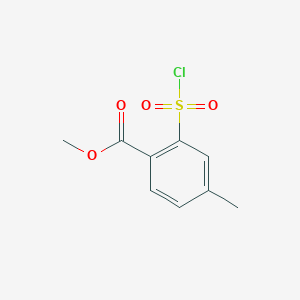

Methyl 2-(chlorosulfonyl)-4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(chlorosulfonyl)-4-methylbenzoate is a chemical compound that is not directly described in the provided papers. However, related compounds and methodologies that could be relevant to its synthesis and properties are discussed. For instance, the synthesis of similar sulfonyl-containing compounds is described, which could provide insights into the synthesis of methyl 2-(chlorosulfonyl)-4-methylbenzoate . Additionally, the molecular structure analysis of related compounds, such as methyl 4-hydroxybenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, could offer a comparative perspective on the molecular structure of methyl 2-(chlorosulfonyl)-4-methylbenzoate .

Synthesis Analysis

The synthesis of related compounds involves the use of chlorosulfonic acid, which suggests a potential route for synthesizing methyl 2-(chlorosulfonyl)-4-methylbenzoate. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 6-chlorosulfonylbenzoxazolin-2-ones from benzoxazolin-2-one derivatives using chlorosulfonic acid indicates a possible chlorosulfonylation step that could be applicable . Moreover, a continuous-flow diazotization process was used for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which could be a related compound or a precursor .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as single-crystal X-ray diffraction and computational methods. For instance, the structure of methyl 4-hydroxybenzoate was determined, and Hirshfeld surface analysis was performed to understand the intermolecular interactions . The molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with nucleophiles and the formation of various derivatives. For example, 6-chlorosulfonylbenzoxazolin-2-ones reacted with water and other nucleophiles to form sulfonic acids and amides, and reduction with SnCl2·2H2O yielded mercaptobenzoxazolin-2-ones . The chloromethylation of dibenzoanthronyls using concentrated sulfuric acid and sym-dichlorodimethyl ether resulted in bis-chloromethylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and intermolecular interactions. The intramolecular hydrogen bonding in methyl 4-hydroxybenzoate contributes to its 3D framework and could be indicative of the solid-state properties of methyl 2-(chlorosulfonyl)-4-methylbenzoate . The first hyperpolarizability and infrared intensities reported for 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into its electronic properties .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Methyl 2-(chlorosulfonyl)-4-methylbenzoate, through its derivatives, has significant implications in agriculture. For instance, Carbendazim and tebuconazole, related compounds, are utilized extensively for fungal disease prevention and control. Solid lipid nanoparticles and polymeric nanocapsules act as carrier systems, enhancing the bioactive compounds' release profiles, reducing losses due to leaching or degradation, and decreasing environmental and human toxicity. Such carrier systems represent a promising avenue for efficient and eco-friendly disease treatment and prevention in plants (Campos et al., 2015).

Antibacterial Applications

Derivatives of Methyl 2-(chlorosulfonyl)-4-methylbenzoate exhibit notable antibacterial activities. Novel derivatives such as 4-chloro-2-mercaptobenzenesulfonamides have shown promising activity against various anaerobic Gram-positive bacteria strains, indicating the compound's potential in medical and pharmaceutical applications (Sławiński et al., 2013).

Environmental and Microbial Degradation

Understanding the degradation pathways of related compounds can be crucial for environmental management and biotechnological applications. The anaerobic degradation of 4-methylbenzoate, for instance, reveals a specific pathway through 4-methylbenzoyl-CoA, shedding light on the metabolic processes in certain bacteria strains. This knowledge is pivotal for bioremediation strategies and understanding microbial ecosystems (Lahme et al., 2012).

Applications in Molecular Chemistry

In molecular chemistry, Methyl 2-(chlorosulfonyl)-4-methylbenzoate derivatives are instrumental in understanding molecular interactions, such as halogen bonds in molecular salts/cocrystals. These interactions are vital for the stabilization of molecular structures and have implications in drug design and molecular synthesis (Oruganti et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-chlorosulfonyl-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)8(5-6)15(10,12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBSXMENIYDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chlorosulfonyl)-4-methylbenzoate | |

CAS RN |

1188087-56-0 |

Source

|

| Record name | methyl 2-(chlorosulfonyl)-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)

![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)